molecular formula C9H11ClO3S B13636474 2-(M-tolyloxy)ethane-1-sulfonyl chloride

2-(M-tolyloxy)ethane-1-sulfonyl chloride

Cat. No.: B13636474
M. Wt: 234.70 g/mol
InChI Key: UJBKBBMQNDQJSK-UHFFFAOYSA-N
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Description

2-(M-tolyloxy)ethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a tolyloxy group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(M-tolyloxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(M-tolyloxy)ethanol with chlorosulfonic acid or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

  • Reaction with Chlorosulfonic Acid: : [ \text{C9H11O2} + \text{HSO3Cl} \rightarrow \text{C9H11ClO3S} + \text{HCl} ]

  • Reaction with Thionyl Chloride: : [ \text{C9H11O2} + \text{SOCl2} \rightarrow \text{C9H11ClO3S} + \text{SO2} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(M-tolyloxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution Reactions: Formation of sulfonamides, sulfonates, and sulfonyl thiols.

    Reduction Reactions: Formation of sulfonamides and sulfonic acids.

    Oxidation Reactions: Formation of sulfonic acids.

Scientific Research Applications

2-(M-tolyloxy)ethane-1-sulfonyl chloride has diverse applications in scientific research, including:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-(M-tolyloxy)ethane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride (MsCl): A simpler sulfonyl chloride with a single carbon chain.

    Tosyl Chloride (TsCl): Contains a tolyl group similar to 2-(M-tolyloxy)ethane-1-sulfonyl chloride but lacks the ethane chain.

    Ethanesulfonyl Chloride: Similar structure but without the tolyloxy group.

Uniqueness

This compound is unique due to the presence of both the tolyloxy group and the ethane chain, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it a valuable reagent in organic synthesis and various scientific applications .

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

2-(3-methylphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H11ClO3S/c1-8-3-2-4-9(7-8)13-5-6-14(10,11)12/h2-4,7H,5-6H2,1H3

InChI Key

UJBKBBMQNDQJSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCS(=O)(=O)Cl

Origin of Product

United States

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